molecular formula C18H17F3N2O2 B2570354 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034529-29-6

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2570354
CAS No.: 2034529-29-6
M. Wt: 350.341
InChI Key: VUEFUVRYZVCJNH-UHFFFAOYSA-N
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Description

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a trifluoromethyl group, and an indenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-2-ol with a suitable halogenating agent to introduce the trifluoromethyl group. Subsequent steps may include the formation of the urea moiety through the reaction with an isocyanate derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethane derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indenyl core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alkoxides can be employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indenyl ketone or carboxylic acid derivatives.

  • Reduction: Trifluoromethane derivatives.

  • Substitution: Substituted indenyl derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases that involve inflammatory or oxidative stress pathways.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-inden-2-ol: A related compound without the trifluoromethyl group.

  • 1-(4-(trifluoromethyl)phenyl)urea: A simpler urea derivative without the indenyl core.

  • Indenyl derivatives: Various other compounds containing the indenyl moiety.

Uniqueness: 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea stands out due to its combination of the hydroxy and trifluoromethyl groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-7-15(8-6-14)23-16(24)22-11-17(25)9-12-3-1-2-4-13(12)10-17/h1-8,25H,9-11H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEFUVRYZVCJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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